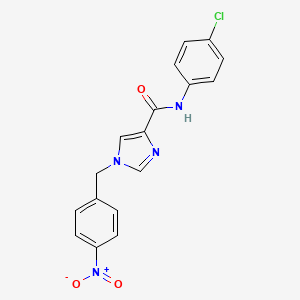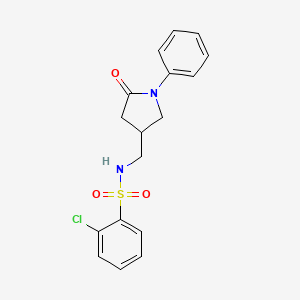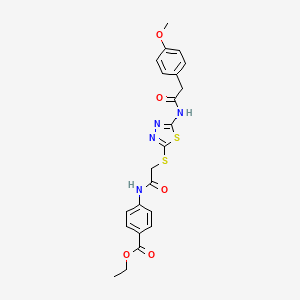
N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted at the 1-position with a 4-nitrobenzyl group and at the N-position with a 4-chlorophenyl group. The 4-carboxamide group is also attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the nitrobenzyl and chlorophenyl substituents, and the carboxamide group. These groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could potentially be reduced. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions. The carboxamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could influence its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antihypertensive Agents
Research on nonpeptide angiotensin II receptor antagonists, including a series of N-(biphenylylmethyl)imidazoles, reveals their potential as potent, orally active antihypertensive medications. These compounds, including variants like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, have demonstrated significant antihypertensive effects upon oral administration due to their high affinity for the angiotensin II receptor and good oral potency, highlighting the therapeutic potential of similar imidazole derivatives in treating hypertension (Carini et al., 1991).
Antibacterial and Anticancer Agents
Non–symmetrically p–nitrobenzyl–substituted N–heterocyclic carbene–silver(I) complexes have been synthesized and evaluated for their in vitro antibacterial and anticancer potential. These compounds showed moderate to high antibacterial activity against various bacterial strains and high anticancer potential against human derived breast adenocarcinoma cells, indicating the significant biomedical applications of nitro-functionalized imidazole derivatives (Shahini et al., 2017).
Organic Synthesis and Polymer Chemistry
The preparation of acid-labile benzyl esters of phenolic carboxylic acids via imidazole-assisted alcoholysis highlights the role of imidazole derivatives in facilitating organic synthesis reactions. This approach offers a versatile method for synthesizing esters with potential applications in pharmaceuticals and material science (Stewart, 1978).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of imidazole derivatives, such as 10-(4-nitrobenzyl)-3,7,9,11-tetraoxo-2,4,6,8,10-pentaaza[3.3.3]propellane, demonstrate the importance of imidazole compounds in developing novel chemical structures with potential applications in material science and drug design. These studies provide insights into the molecular architecture and reactivity of imidazole derivatives (Yang et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c18-13-3-5-14(6-4-13)20-17(23)16-10-21(11-19-16)9-12-1-7-15(8-2-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCGOPRBYKQELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968841.png)
![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B2968853.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)
![3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2968861.png)
![4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2968862.png)
![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)
